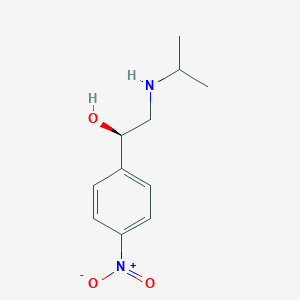

(R)-(-)-Nifenalol

Description

Historical Context of Beta-Adrenergic Receptor Antagonist Research

The journey to discover and refine beta-blockers is a story of scientific progression, from initial broad-spectrum agents to highly specific molecules.

The concept of beta-adrenergic receptors was first proposed by Raymond P. Ahlquist in 1948. wikipedia.org However, the first compound identified as a β-antagonist was dichloroisoprenaline (DCI) in the 1950s. wikipedia.orgmdpi.com While DCI itself was not clinically useful, it paved the way for the development of pronethalol, the first beta-blocker to be used clinically, which was introduced in 1962. ijrpc.comwikipedia.org These pioneering beta-blockers were synthesized and administered as racemic mixtures, meaning they contained an equal 1:1 ratio of two non-superimposable mirror-image molecules, known as enantiomers. nih.gov The majority of beta-blockers continue to be marketed as racemic mixtures. nih.govnih.gov

The practice of using racemic mixtures began to be questioned as the field of pharmacology matured and the importance of stereochemistry—the three-dimensional arrangement of atoms in molecules—became more widely understood. patsnap.comslideshare.net Researchers discovered that the biological systems with which drugs interact, such as enzymes and receptors, are themselves chiral. patsnap.com This inherent chirality means that they often interact differently with each enantiomer of a chiral drug. patsnap.comzenodo.org For beta-blockers, it was demonstrated that the two enantiomers could have vastly different pharmacological activities. ijpsjournal.combiomedgrid.com This realization marked a significant shift, prompting the so-called "chiral switch," where research efforts were directed towards developing single-enantiomer drugs to improve therapeutic outcomes and reduce potential side effects from the less active or non-beta-blocking enantiomer.

Early Development of Beta-Blockers and Racemic Compounds

Significance of Enantiomeric Purity in Pharmacological Agents

The use of enantiomerically pure drugs, or single-enantiomer agents, is predicated on the principle that often only one of the two enantiomers in a racemate is responsible for the desired therapeutic effect. nih.gov The other enantiomer might be inactive, less active, or even contribute to undesirable effects. nih.gov

The differential activity of stereoisomers is particularly pronounced in the beta-blocker class. chapman.eduualberta.ca The interaction with beta-adrenoceptors is highly stereoselective. chapman.eduualberta.ca For the large group of aryloxyaminopropanolamine beta-blockers, the (S)-enantiomer is substantially more potent in its beta-blocking activity than the (R)-enantiomer. chapman.edu For instance, (S)-propranolol is approximately 100 to 179 times more potent than (R)-propranolol at beta-receptors. nih.gov Similarly, (S)-atenolol is significantly more effective than (R)-atenolol.

Conversely, for beta-blockers with an ethanolamine-type side chain, such as sotalol, the beta-blocking activity resides primarily in the (R)-enantiomer. chapman.edu The less active enantiomers are not always inert; for example, while (R)-propranolol has very weak beta-blocking activity, it is the enantiomer responsible for inhibiting the conversion of thyroxine (T4) to triiodothyronine (T3). nih.gov

Table 1: Comparison of Enantiomeric Activity in Select Beta-Blockers This is an interactive table. You can sort and filter the data.

| Compound | More Active Enantiomer (for Beta-Blockade) | Potency Ratio (More Active vs. Less Active) | Reference |

|---|---|---|---|

| Propranolol (B1214883) | (S)- | ~100-179x | nih.gov |

| Atenolol (B1665814) | (S)- | ~46x | |

| Sotalol | (R)- | - | chapman.edu |

| Penbutolol | (S)- | ~200x | mdpi.com |

| Carvedilol | (S)- | - | mdpi.comchapman.edu |

| Labetalol | (R,R)-isomer | - | chapman.eduualberta.ca |

Positioning of (R)-(-)-Nifenalol within Beta-Adrenergic Receptor Antagonist Landscape

Nifenalol (B107672), also known as INPEA, is a non-selective beta-adrenergic receptor antagonist. mdpi.comadooq.commybiosource.com It belongs to the arylaminoethanol group of beta-blockers and was developed as a derivative of earlier compounds like dichloroisoprenaline and pronethalol. mdpi.com A key distinguishing feature of the arylaminoethanol class is the stereochemical basis of its activity. Unlike the more common aryloxyaminopropanolamine beta-blockers, the beta-blocking activity in this group generally resides in the (R)-(-)-enantiomer. ijrpc.commdpi.com

Studies have confirmed this stereoselectivity for Nifenalol. Research indicates that the racemic mixture and the levo-isomer, this compound, are active in antagonizing beta-receptors, whereas the dextro-isomer, (S)-(+)-Nifenalol, is inactive. ncats.io Furthermore, the (R)-(-)-enantiomer is reported to be approximately twice as active in its beta-receptor blocking capacity as the racemic mixture. ncats.io The development of specific chemical synthesis routes has made it possible to produce enantiomerically pure this compound for research and potential therapeutic application. thieme-connect.comcapes.gov.brresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

5302-35-2 |

|---|---|

Molecular Formula |

C11H16N2O3 |

Molecular Weight |

224.26 g/mol |

IUPAC Name |

(1R)-1-(4-nitrophenyl)-2-(propan-2-ylamino)ethanol |

InChI |

InChI=1S/C11H16N2O3/c1-8(2)12-7-11(14)9-3-5-10(6-4-9)13(15)16/h3-6,8,11-12,14H,7H2,1-2H3/t11-/m0/s1 |

InChI Key |

UAORFCGRZIGNCI-NSHDSACASA-N |

Isomeric SMILES |

CC(C)NC[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O |

Canonical SMILES |

CC(C)NCC(C1=CC=C(C=C1)[N+](=O)[O-])O |

Origin of Product |

United States |

Synthetic Methodologies for R Nifenalol and Chiral Precursors

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic strategies are prominent in the synthesis of (R)-(-)-Nifenalol, primarily utilizing hydrolases to achieve the desired stereochemistry. These methods include enantioconvergent processes with epoxide hydrolases and kinetic resolutions via transesterification.

A highly efficient method for synthesizing this compound is through an enantioconvergent process that employs epoxide hydrolases (EHs). lookchem.comnih.gov This strategy is advantageous as it can theoretically convert 100% of a racemic starting material into a single desired chiral product. frontiersin.org The process involves the hydrolysis of a racemic epoxide where the two enantiomers are hydrolyzed with complementary regioselectivity, yielding a single enantiomer of the corresponding diol. sjtu.edu.cn

Epoxide hydrolases from plant sources, such as the mung bean (Vigna radiata), have been identified as effective biocatalysts for this process. mdpi.com Specifically, an engineered epoxide hydrolase from Vigna radiata, VrEH2(M263N), demonstrates exceptional enantioconvergence. molaid.com To enhance stability and facilitate industrial application, the enzyme is often immobilized. mdpi.com For instance, the VrEH2 variant has been successfully immobilized by covalent linkage onto a commercial amino resin (ECR8405F). mdpi.commolaid.com Immobilization improves the thermostability and operational stability of the enzyme, making it suitable for continuous processes. mdpi.com

For industrial-scale production, a continuous packed bed reactor (PBR) system offers significant advantages. mdpi.comresearchgate.net In this setup, the immobilized VrEH2(M263N) is packed into a reactor column. molaid.com The system can be integrated with in-situ product adsorption, where a macroporous resin is used to continuously remove the (R)-pNPG product from the reaction mixture, mitigating product inhibition. molaid.com This configuration allows for stable, long-term operation and achieves a high space-time yield. molaid.com

Table 1: Performance of Immobilized VrEH2(M263N) in a Continuous Packed Bed Reactor for (R)-pNPG Synthesis researchgate.netmolaid.com

| Parameter | Value |

| Enzyme | Immobilized VrEH2(M263N) |

| Reactor Volume | 5 mL |

| Product | (R)-p-nitrophenylglycol ((R)-pNPG) |

| Isolated Yield | 91% |

| Enantiomeric Excess (ee) | 97% |

| Space-Time Yield | 20 g·L⁻¹·h⁻¹ |

| Operational Stability | >100 hours |

Protein engineering is crucial for optimizing epoxide hydrolases for industrial use. nih.govpnas.org Wild-type epoxide hydrolase from Vigna radiata (VrEH2) shows only partial enantioconvergence in the hydrolysis of racemic p-nitrostyrene oxide (pNSO), yielding the product with around 84% ee. sjtu.edu.cn This is primarily due to insufficient regioselectivity for the (S)-enantiomer. sjtu.edu.cn Through rational design and site-directed mutagenesis, researchers have successfully enhanced enzyme performance. A single-site mutation, M263N, was shown to dramatically improve regioselectivity by forming an additional hydrogen bond with the substrate's nitro group, shifting its binding pose. sjtu.edu.cnacs.org This engineered enzyme (VrEH2 M263N) attacks the (S)-epoxide almost exclusively at the Cα position, leading to near-perfect enantioconvergence and yielding (R)-pNPG with 98% ee. sjtu.edu.cnacs.org

Table 2: Comparison of Wild-Type vs. Engineered Vigna radiata Epoxide Hydrolase (VrEH2) for Hydrolysis of p-Nitrostyrene Oxide sjtu.edu.cnacs.org

| Enzyme | Regioselectivity for (S)-pNSO (α-attack) | Regioselectivity for (R)-pNSO (β-attack) | Final Product ee |

| VrEH2 (Wild Type) | 83.0% | 99.0% | 84% |

| VrEH2 (M263N Mutant) | 99.0% | 99.0% | 98% |

An alternative chemo-enzymatic approach involves the kinetic resolution of a racemic precursor via enzymatic transesterification. rsc.orgtubitak.gov.tr This method has been successfully applied to the synthesis of this compound using (±)-2-bromo-1-(4-nitrophenyl)ethanol as a key precursor. unila.ac.idresearchgate.net In this process, an enzyme selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the fast-reacting enantiomer (as an ester) from the unreacted, slow-reacting enantiomer (as an alcohol). researchgate.net

The transesterification of (±)-2-bromo-1-(4-nitrophenyl)ethanol using immobilized lipase (B570770) PS-C-II has proven to be a highly efficient method, achieving an outstanding enantiomeric ratio (E >1000). researchgate.net The (R)-bromo alcohol that remains unreacted is then converted to this compound. unila.ac.idresearchgate.net This transesterification method was found to be significantly more efficient than the corresponding hydrolytic resolution of the racemic acetate. researchgate.net

Table 3: Efficiency of Enzymatic Kinetic Resolution of (±)-2-bromo-1-(4-nitrophenyl)ethanol researchgate.net

| Method | Enzyme | Enantiomeric Ratio (E) | Remarks |

| Transesterification | Immobilized Lipase PS-C-II | >1000 | Highly efficient resolution. |

| Hydrolysis | Immobilized Lipase PS-C-II | 5.1 | Relatively less efficient. |

Kinetic Resolution Methods via Enzymatic Transesterification

Enzymatic Resolution of Bromohydrin Precursors using Lipases (e.g., immobilized lipase PS-C-II)

The enzymatic kinetic resolution of racemic bromohydrin precursors is a highly effective method for obtaining the enantiomerically pure compounds required for the synthesis of this compound. Specifically, the resolution of (±)-2-bromo-1-(4-nitrophenyl)ethanol is a critical step. researchgate.net

Lipases, a class of enzymes that catalyze the hydrolysis of esters, are frequently employed for this purpose due to their stability in organic solvents and lack of need for cofactors. ufc.br One of the most successful approaches involves the use of immobilized lipase from Pseudomonas cepacia (lipase PS-C-II). researchgate.net

In a key study, the transesterification of (±)-2-bromo-1-(4-nitrophenyl)ethanol using immobilized lipase PS-C-II demonstrated exceptional efficiency, achieving an enantiomeric ratio (E) greater than 1000 at a substrate concentration of 200 g/L. researchgate.net This method proved superior to hydrolytic approaches, which were found to be less efficient. researchgate.net The high enantioselectivity of the transesterification reaction allows for the separation of the (R)- and (S)-enantiomers, providing the (R)-2-bromo-1-(4-nitrophenyl)ethanol precursor necessary for the synthesis of this compound. researchgate.net

The success of this enzymatic resolution is highly dependent on the choice of lipase and reaction conditions. For instance, while immobilized lipase PS-C-II was highly effective, PS lipase failed to catalyze the reaction. researchgate.net Dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, has also been explored using lipase from Pseudomonas cepacia (PS-C “Amano” II) in conjunction with a ruthenium catalyst for the resolution of various aromatic vic-halohydrins. ufc.brresearchgate.net

Table 1: Enzymatic Resolution of (±)-2-bromo-1-(4-nitrophenyl)ethanol

| Enzyme | Method | Enantiomeric Ratio (E) | Substrate Concentration | Reference |

|---|---|---|---|---|

| Immobilized lipase PS-C-II | Transesterification | >1000 | 200 g/L | researchgate.net |

| Immobilized lipase PS-C-II | Hydrolysis | 5.1 | Not specified | researchgate.net |

| PS lipase | Transesterification | No reaction | Not specified | researchgate.net |

Microbial Reduction of Prochiral Ketones

Microbial reduction of prochiral ketones offers an environmentally friendly and highly stereoselective alternative for the synthesis of chiral alcohols, which are key precursors for this compound. This method utilizes whole microbial cells as biocatalysts, which contain multiple dehydrogenases and the necessary co-factors for the reduction process. researchgate.net

A variety of microorganisms have been successfully employed for the asymmetric reduction of prochiral ketones to produce chiral alcohols. Among these, the yeast species Rhodotorula sp. AS2.2241 has demonstrated high efficiency and enantioselectivity. researchgate.netcapes.gov.br Resting cells of Rhodotorula sp. AS2.2241 have been used to reduce a broad range of aromatic ketones, including the precursor for this compound, 2-bromo-1-(4-nitrophenyl)ethanone. researchgate.netcapes.gov.br This microbial reduction yields the corresponding (R)-2-bromo-1-(4-nitrophenyl)ethanol with high enantiomeric excess (ee) of 97%. researchgate.netcapes.gov.br The simplicity of preparation and high activity of this biocatalyst make it a valuable tool in organic synthesis. researchgate.netcapes.gov.br

Another commonly used microorganism is Baker's yeast (Saccharomyces cerevisiae). It is an inexpensive and readily available biocatalyst capable of enantioselectively reducing various ketones. kyoto-u.ac.jp For example, it has been used to prepare (S)-4-nitro-2-butanol and (S)-5-nitro-2-pentanol from their corresponding ketones. kyoto-u.ac.jp

The stereochemical outcome of microbial reductions can be influenced by several factors, allowing for the selective production of either the (R) or (S) enantiomer of the alcohol. While many microbial reductions follow Prelog's rule, leading to the formation of (S)-alcohols, there is a significant demand for biocatalysts that exhibit anti-Prelog stereospecificity to produce (R)-alcohols. researchgate.netnih.gov

The stereoselectivity of the reduction is dependent on the specific enzymes present in the microorganism and their interaction with the substrate. nih.gov For instance, Rhodotorula sp. AS2.2241 contains an enzyme-coupled system with a ketoreductase for the ketone reduction and a mannitol (B672) dehydrogenase for NADPH regeneration, which contributes to its high efficiency. researchgate.net

Methods to control the stereochemical course of the reduction include:

Selection of Microorganism: Different microbial strains possess reductases with varying stereoselectivities. The discovery of new strains, such as Bacillus cereus TQ-2, which exhibits anti-Prelog selectivity, is crucial. mdpi.com

Reaction Conditions: Parameters such as pH, temperature, and the presence of co-substrates like glucose can influence the activity and selectivity of the microbial enzymes. academicjournals.org

Use of Additives and Inhibitors: The addition of specific compounds can inhibit certain enzymes, thereby favoring the action of another enzyme with the desired stereoselectivity. nih.govijcmas.com

Immobilization: Immobilizing the microbial cells can sometimes alter the stereochemical outcome of the reduction. researchgate.net

Table 2: Microbial Reduction of 2-bromo-1-(4-nitrophenyl)ethanone

| Microorganism | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Rhodotorula sp. AS2.2241 | (R)-2-bromo-1-(4-nitrophenyl)ethanol | 97% | researchgate.netcapes.gov.br |

Utilizing Microorganisms (e.g., Rhodotorula sp. AS2.2241, Baker's Yeast) for Asymmetric Reduction

Asymmetric Chemical Synthesis Routes

In addition to biocatalytic methods, asymmetric chemical synthesis provides powerful strategies for the enantioselective production of this compound and its precursors. These routes often involve the use of chiral catalysts to control the stereochemical outcome of key reactions.

The Sharpless asymmetric dihydroxylation is a widely used and reliable method for the enantioselective synthesis of vicinal diols from alkenes. mdpi.comwikipedia.org This reaction utilizes osmium tetroxide as the oxidant in the presence of a chiral quinine (B1679958) ligand, such as (DHQD)₂PHAL or (DHQ)₂PHAL, to direct the stereochemistry of the dihydroxylation. wikipedia.org

In the context of this compound synthesis, Sharpless asymmetric dihydroxylation of 4-nitrostyrene (B89597) is a key step. researchgate.nettubitak.gov.tr This reaction, when carried out with the appropriate chiral ligand, produces the corresponding chiral diol with high enantiomeric purity. tubitak.gov.tr This diol serves as a crucial intermediate that can be further transformed into this compound. researchgate.net The reaction is highly site-selective, targeting the most electron-rich double bond in a molecule. wikipedia.org

Following the Sharpless asymmetric dihydroxylation, the resulting chiral diol can be converted into a cyclic sulfate (B86663). This cyclic sulfate is a reactive intermediate that can undergo regiospecific ring-opening with various nucleophiles. tubitak.gov.tr The sulfate group is an excellent leaving group, facilitating the nucleophilic attack.

For the synthesis of this compound, the chiral cyclic sulfate derived from the dihydroxylation of 4-nitrostyrene is subjected to a ring-opening reaction with isopropylamine (B41738). researchgate.nettubitak.gov.tr This reaction proceeds regiospecifically, with the nucleophile attacking at the benzylic position, leading to the formation of the desired β-amino alcohol structure of nifenalol (B107672) with inversion of configuration. tubitak.gov.tr The reaction sequence, starting from the asymmetric dihydroxylation followed by the formation and ring-opening of the cyclic sulfate, provides an efficient pathway to enantiomerically pure this compound. researchgate.nettubitak.gov.tr

Asymmetric Aziridination of Styrenes

A notable strategy for the synthesis of this compound involves the asymmetric aziridination of styrenes. thieme-connect.comresearchgate.netresearchgate.net This method establishes the key C-N bond and the stereocenter in a single step. Subsequent regioselective ring-opening of the resulting aziridine (B145994) provides the desired 1,2-amino alcohol core. researchgate.netumontreal.ca

The copper(I)-catalyzed asymmetric aziridination of 4-nitrostyrene serves as a key step in a reported synthesis of this compound. thieme-connect.com This reaction utilizes a chiral bis(oxazoline) ligand in conjunction with a copper(I) salt to induce enantioselectivity. thieme-connect.com The catalyst system promotes the transfer of a nitrene equivalent to the styrene (B11656) double bond, forming the corresponding aziridine. researchgate.net Optimization studies have shown that electron-deficient styrenes often provide the best results in these transformations. thieme-connect.comresearchgate.net The use of copper catalysis is a widely applied method for nitrene transfer to olefins for the preparation of aziridines. researchgate.net

A variety of copper complexes, including those with iminopyridine ligands and those immobilized on supports like magnetic nanoparticles, have been explored for aziridination reactions. researchgate.netresearchgate.net

In the synthesis of this compound, N-tosyloxycarbamates have been effectively employed as nitrene precursors. thieme-connect.comnih.govresearchgate.net These reagents generate metal nitrenes upon reaction with a transition metal catalyst, such as rhodium or copper complexes. nih.govrhhz.net A key advantage of using N-tosyloxycarbamates is that the reaction can proceed without the need for a strong external oxidant. nih.govresearchgate.net The choice of the carbamate (B1207046) protecting group and the substituents on the tosyl group can influence the reactivity and selectivity of the aziridination reaction. thieme-connect.com

The rhodium-catalyzed decomposition of N-tosyloxycarbamates can lead to intramolecular C-H insertion or aziridination reactions. nih.gov Specifically, allylic N-tosyloxycarbamates undergo intramolecular aziridination to yield aziridines as single diastereomers. nih.govrhhz.net

Double stereodifferentiation has been observed in the copper(I)-catalyzed aziridination of styrenes when using a chiral N-tosyloxycarbamate in combination with a chiral bis(oxazoline) ligand. thieme-connect.comresearchgate.netresearchgate.net This phenomenon, where both the chiral catalyst and the chiral substrate influence the stereochemical outcome of the reaction, can lead to significantly enhanced diastereoselectivity. thieme-connect.comresearchgate.net The substituents on both the N-tosyloxycarbamate and the bis(oxazoline) ligand have a notable effect on the yield and diastereoselectivity of the aziridination. thieme-connect.comresearchgate.net

Similarly, studies on the catalytic asymmetric aziridination of imines derived from chiral amines have also demonstrated the principles of double stereodifferentiation, allowing for the synthesis of optically pure aziridines with high diastereoselectivity. nih.gov

Use of N-Tosyloxycarbamates as Nitrene Precursors

One-Pot Organocatalysed Epoxidation and Subsequent Aminolysis

An alternative, environmentally friendly approach to β-adrenergic blockers like this compound involves a one-pot, two-step process. rsc.orgd-nb.info This method utilizes an organocatalytic enantioselective epoxidation of a terminal alkene, followed by in-situ aminolysis of the resulting epoxide. rsc.orgd-nb.info

This strategy employs a fructose-derived N-substituted oxazolidinone ketone as an organocatalyst for the epoxidation of the corresponding styrene derivative. d-nb.inforesearchgate.net The subsequent ring-opening of the formed epoxide with isopropylamine under mild conditions yields the target β-amino alcohol. rsc.orgd-nb.info This one-pot procedure is advantageous as it avoids the isolation and purification of the intermediate epoxide, making the process more time- and cost-effective. d-nb.info The synthesis of (R)-Nifenalol has been successfully achieved using this method. d-nb.info

Table 1: One-Pot Synthesis of (R)-Nifenalol d-nb.info

| Step | Reaction | Key Reagents | Product |

|---|---|---|---|

| 1 | Organocatalytic Epoxidation | 4-Nitrostyrene, Shi's organocatalyst, Oxone® | (R)-2-(4-nitrophenyl)oxirane |

Stereoselective Transformations of Enantiomerically Enriched Diols

Another synthetic route to this compound relies on the stereoselective transformation of enantiomerically enriched diols. nih.gov These chiral diols can be obtained through methods such as the biocatalytic reduction of prochiral α-hydroxy aromatic ketones. nih.gov For instance, the use of carrot (Daucus carota) cells can effectively reduce α-hydroxy ketones to the corresponding (R)-aryl vicinal diols with high enantiomeric excess. nih.gov

Once the enantiomerically pure diol is obtained, it can be chemically transformed into this compound. This often involves the selective activation of one hydroxyl group, followed by nucleophilic substitution with isopropylamine, proceeding with inversion of configuration to establish the desired stereochemistry of the amino alcohol. A chemoenzymatic approach has been described for the synthesis of (R)-nifenalol which involves the enantioselective hydrolysis of a racemic epoxide to afford an enantiomerically enriched diol, which is then converted to the target molecule. researchgate.net

Stereochemistry and Enantiomeric Purity Analysis in Research

Methodologies for Enantiomeric Excess (ee) Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. numberanalytics.com Accurate determination of ee is crucial for quality control and for understanding the stereoselectivity of a synthesis. uma.es A variety of analytical techniques are employed for this purpose.

Chromatographic methods are the most widely used for determining the ee of chiral compounds. numberanalytics.com High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a primary technique for separating enantiomers directly. researchgate.netnih.gov For Nifenalol (B107672) and related β-blockers, enantioseparation has been achieved using CSPs containing selectors like tris(3,5-dimethylphenyl)carbamate. researchgate.net Another powerful chromatographic technique is gas chromatography (GC), often performed on a chiral capillary column. nih.gov In some cases, derivatization of the enantiomers with a chiral reagent is necessary before GC analysis to form diastereomers, which can then be separated on a standard achiral column. oup.com

Spectroscopic methods also play a role in ee determination. numberanalytics.com Nuclear Magnetic Resonance (NMR) spectroscopy can be used in conjunction with chiral derivatizing or solvating agents to distinguish between enantiomers. numberanalytics.comresearchgate.net Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is inherently sensitive to chirality and can be coupled with HPLC for ee determination. uma.esnih.gov

Table 1: Methodologies for Enantiomeric Excess (ee) Determination

| Methodology | Principle | Application to (R)-(-)-Nifenalol & Analogs |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times, allowing for separation and quantification. numberanalytics.comnih.gov | Enantioseparation of Nifenalol has been accomplished using a Chiralpak AD column. researchgate.net |

| Chiral GC | Enantiomers are separated on a capillary column coated with a chiral selector. nih.gov | Used for determining the stereochemical outcome of biocatalytic reactions involving epoxide precursors to β-blockers. nih.gov |

| GC with Chiral Derivatization | Enantiomers are reacted with an enantiomerically pure chiral derivatizing reagent to form diastereomers, which have different physical properties and can be separated on a standard achiral GC column. oup.com | N-trifluoroacetyl-l-prolyl (TFAP) derivatives have been used for better separation of Nifenalol enantiomers. oup.com |

| NMR Spectroscopy | Using chiral solvating or derivatizing agents induces chemical shift differences between the signals of the two enantiomers, allowing for quantification by integration. numberanalytics.comresearchgate.net | A general method for chiral alcohols, applicable to Nifenalol's structural class. researchgate.net |

| Circular Dichroism (CD) | Measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. The signal is proportional to the concentration of each enantiomer. uma.es | Can be used as a detector in-line with HPLC for quantitative analysis without needing pure enantiomer standards. uma.es |

Impact of Stereochemistry on Synthesis Yield and Efficiency

Asymmetric synthesis aims to create the desired stereocenter selectively. One-pot processes are particularly efficient as they reduce the need for intermediate isolation and purification steps. For instance, a one-pot, two-step synthesis of (R)-Nifenalol has been developed using an organocatalyzed enantioselective epoxidation of a terminal alkene, followed by an aminolysis reaction. rsc.orgd-nb.info This method yielded the target compound with a 60% yield and an enantiomeric ratio of 81%. rsc.orgd-nb.info

The resolution of a racemate (a 50:50 mixture of enantiomers) is another common approach, though it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. unila.ac.id Chemo-enzymatic kinetic resolution is a powerful version of this strategy. researchgate.net In this method, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic precursor, allowing the reacted and unreacted enantiomers to be separated. For example, the precursor to (R)-Nifenalol, (±)-2-bromo-1-(4-nitrophenyl)ethanol, was resolved using an enzymatic transesterification, which allowed for the separation of the two enantiomers to produce both (R)-Nifenalol and (S)-Sotalol. unila.ac.idresearchgate.net

Table 2: Impact of Synthesis Strategy on Yield and Enantioselectivity for (R)-Nifenalol and its Precursors

| Synthesis Strategy | Key Step | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| One-Pot Asymmetric Synthesis | Organocatalyzed Shi-epoxidation followed by aminolysis | (R)-Nifenalol | 60% | 81% ee | d-nb.info |

| Chemo-enzymatic Kinetic Resolution | Lipase (B570770) PS-C-II catalyzed transesterification of (±)-2-bromo-1-(4-nitrophenyl)ethanol | (R)-2-bromo-1-(4-nitrophenyl)ethanol | >45% | >99% ee | researchgate.net |

| Asymmetric Aziridination | Aziridination of an electron-deficient styrene (B11656) followed by ring-opening | (R)-Nifenalol | Not specified | Not specified | researchgate.net |

| Chemo-enzymatic Process | Synthesis of (R)-1,2-diolmonotosylate followed by amination | (R)-Nifenalol | Not specified | Not specified | unila.ac.id |

Retention of Stereochemical Configuration during Derivatization

Derivatization, the process of chemically modifying a compound to produce a new compound with different properties, is often used in chiral analysis and synthesis. A critical aspect of this process is understanding and controlling the stereochemical outcome at the chiral center. The configuration can either be retained or inverted, depending on the reaction mechanism. scispace.com

In the synthesis of β-blockers, transformations often proceed via mechanisms that ensure high stereochemical fidelity. For example, the synthesis of (S)-β-blockers can be achieved from an enantiopure (R)-chlorohydrin precursor. nih.gov The conversion involves transforming the alcohol into a good leaving group (e.g., a mesylate) and then reacting it with a nucleophile. This substitution reaction often proceeds with a predictable inversion of configuration (an Sₙ2 mechanism), turning the (R)-precursor into the (S)-product with high enantiomeric purity. scispace.comnih.gov Similarly, the synthesis of (R)-Nifenalol can be achieved through the ring-opening of a corresponding aziridine (B145994), a reaction that affords the final product with a complete and predictable inversion of stereochemistry. researchgate.net

For analytical purposes, derivatization is used to convert a pair of enantiomers into a pair of diastereomers, which can be separated using non-chiral chromatography. oup.com For this method to be quantitative, the derivatization reaction must proceed without altering the original enantiomeric composition (i.e., without racemization or kinetic resolution). Reagents such as N-trifluoroacetyl-l-prolyl chloride (TFAP) have been successfully used to derivatize Nifenalol for GC analysis, indicating that the stereocenter remains intact throughout the derivatization process, allowing for accurate ee determination of the original sample. oup.com

Molecular and Cellular Pharmacology of R Nifenalol

Beta-Adrenergic Receptor Antagonism at the Molecular Level

(R)-(-)-Nifenalol functions as a β-adrenergic receptor antagonist, a class of drugs that competitively block the effects of catecholamines at β-adrenergic receptors. mdpi.com These receptors are integral to the sympathetic nervous system's "fight or flight" response, regulating functions like heart rate, myocardial contractility, and airway reactivity. guidetopharmacology.org The antagonism by compounds like this compound occurs through their binding to these receptors, thereby preventing the binding of endogenous agonists such as adrenaline and noradrenaline. revespcardiol.orgrevespcardiol.org

The interaction of β-blockers with adrenoceptors is primarily defined by the specific functional groups within their molecular structure, particularly the amino and hydroxy groups, and substituted aromatic rings. mdpi.com For instance, molecular modeling of propranolol (B1214883), a well-studied β-blocker, suggests that its protonated amino group and hydroxy group form hydrogen bonds with specific amino acid residues like Asp113 on the receptor. mdpi.com

| Compound | Receptor Affinity (Example) | Reference |

|---|---|---|

| Metoprolol (B1676517) | ~6-7 times higher β1-affinity than Atenolol (B1665814) | nih.gov |

| Atenolol | Lower β1-affinity compared to Metoprolol | nih.gov |

The β-adrenergic receptors are categorized into three main subtypes: β1, β2, and β3. revespcardiol.orgrevespcardiol.org β1-receptors are predominantly found in the heart, where their stimulation increases heart rate and contractility. guidetopharmacology.org β2-receptors are prevalent in the smooth muscles of the airways and blood vessels, mediating relaxation. guidetopharmacology.orgnih.gov The β3-adrenoceptor is primarily located in adipose tissue and is involved in metabolic regulation. researchgate.net

The selectivity of a β-blocker for these subtypes is a critical aspect of its pharmacological profile. Non-selective β-blockers, such as propranolol, have similar affinities for both β1 and β2 receptors. revespcardiol.org In contrast, cardioselective β-blockers, like atenolol and metoprolol, exhibit a higher affinity for β1-receptors. revespcardiol.orgnih.gov This selectivity can influence their clinical applications and side-effect profiles. While the precise selectivity ratio of this compound for β1 versus β2 receptors is not detailed in the provided search results, the general principle of subtype differentiation is well-established for β-blockers. nih.gov

| Receptor Subtype | Primary Location | Primary Function upon Agonist Stimulation | Reference |

|---|---|---|---|

| β1 | Heart | Increases heart rate and contractility | guidetopharmacology.org |

| β2 | Airway and vascular smooth muscle | Smooth muscle relaxation (bronchodilation, vasodilation) | guidetopharmacology.orgnih.gov |

| β3 | Adipose tissue | Metabolic regulation | researchgate.net |

Many β-blockers are chiral molecules, meaning they exist as two non-superimposable mirror images called enantiomers. This stereoisomerism is crucial as biological systems, including receptors, often exhibit stereospecificity, interacting differently with each enantiomer. mdpi.com For many β-blockers, the (S)-(-)-enantiomer is significantly more potent in blocking β-adrenergic receptors than the (R)-(+)-enantiomer. mdpi.com For example, (S)-(–)-penbutolol is reported to be 200 times more active than its (R)-(+)-counterpart. mdpi.com

This compound is the (R)-enantiomer of nifenalol (B107672). Research has focused on the synthesis of specific enantiomers of β-blockers, such as this compound, to harness their distinct pharmacological properties. researchgate.netresearchgate.netmdpi.comresearchgate.net The stereospecificity of the interaction implies that the three-dimensional arrangement of atoms in the this compound molecule is critical for its binding and antagonist activity at the β-adrenergic receptor.

Differentiation of Beta-Adrenoceptor Subtypes (e.g., β1, β2)

Mechanisms of Action Beyond Direct Receptor Blockade (if applicable, at molecular/cellular level)

Beyond its primary action as a β-adrenergic receptor antagonist, this compound exhibits other effects at the molecular and cellular level, particularly related to cardiac electrophysiology.

This compound has been shown to induce Early Afterdepolarizations (EADs). medchemexpress.commedchemexpress.com EADs are abnormal depolarizations that occur during the repolarization phase of a cardiac action potential and can trigger arrhythmias. medchemexpress.comnih.gov The ability of this compound to induce EADs has been observed in in vitro models, such as cardiac Purkinje fibers. This proarrhythmic potential is an important aspect of its cellular pharmacology. researchgate.net The development of EADs is a complex process influenced by factors such as the balance of inward and outward ion currents during the action potential plateau. royalsocietypublishing.orgresearchgate.net

Induction of Early Afterdepolarization (EAD) in in vitro models (e.g., Purkinje fibers)

Molecular Docking and Computational Studies of this compound Interactions

Computational methods, particularly molecular docking and in silico screening, have become instrumental in understanding and optimizing the synthesis of chiral compounds like this compound. These studies primarily focus on the interaction between enzyme biocatalysts and the substrates that lead to the formation of this compound or its key chiral precursors.

In silico Screening and Ligand-Receptor Interaction Analysis

In silico screening and ligand-receptor interaction analysis are powerful computational techniques used to predict and analyze the binding of a ligand to a receptor, such as a substrate to an enzyme's active site. In the context of this compound, these methods have been crucial for identifying suitable enzymes and understanding the molecular basis of their enantioselectivity in producing the desired (R)-enantiomer.

Research has employed in silico screening of metagenomic libraries to discover novel epoxide hydrolases (EHs) for biocatalysis. mdpi.comnih.govucl.ac.uk This approach allows for the rapid assessment of vast numbers of potential enzymes without the need for extensive experimental screening. ucl.ac.uk Molecular docking simulations are then used to predict how a substrate, such as the precursor p-nitrostyrene oxide (pNSO), fits into the active site of these enzymes. mdpi.comnih.gov

Docking studies have been performed using software like AutoDock Vina and Schrödinger Maestro to model the interactions between ligands and enzymes. nih.gov For instance, in the chemoenzymatic synthesis of (R)-Nifenalol, understanding the interaction between the precursor (R)-para-nitrostyrene oxide and epoxide hydrolases is key. nih.gov These analyses reveal critical interactions, such as hydrogen bonds between the ligand and specific amino acid residues in the enzyme's active site, which determine the rate and selectivity of the reaction. researchgate.net Docking studies combined with molecular dynamics (MD) simulations have been used to elucidate differences in reaction rates, with computational data on parameters like near attack conformation (NAC) and the distance between the catalytic serine oxygen and the substrate's carbonyl carbon correlating well with experimental results. researchgate.net

A study on the epoxide hydrolase from Vigna radiata (VrEH2) used molecular docking to understand the regioselectivity of the hydrolysis of racemic p-nitrostyrene oxide. acs.org The analysis of the wild-type enzyme and various mutants helped to rationalize how specific amino acid substitutions could alter ligand-receptor interactions to improve the production of the diol precursor for (R)-Nifenalol. acs.org

Conformational Analysis and Reactivity Studies

Conformational analysis and reactivity studies investigate the three-dimensional structure of molecules and how this structure influences their chemical behavior. For this compound synthesis, these studies are essential for explaining the stereochemical outcome of enzymatic reactions.

Structural and conformational analyses have been pivotal in engineering enzymes for enhanced efficiency. In one notable study, an epoxide hydrolase (VrEH2) was mutated to improve its ability to produce the precursor for (R)-Nifenalol with high purity. acs.org The wild-type enzyme had insufficient regioselectivity for the (S)-enantiomer of p-nitrostyrene oxide. acs.org Through mutation, the introduction of an asparagine residue (Asn263) into the active site created additional hydrogen bonds with the nitro group of the substrate. acs.org This new interaction caused a shift in the substrate's binding pose, altering its conformation within the active site. acs.org This shift increased the difference in the distances for nucleophilic attack on the two epoxide carbons, leading to a near-perfect regioselectivity and enantioconvergence. acs.org

Furthermore, computational chemistry methods like Density Functional Theory (DFT) have been used to study reaction mechanisms in detail. uniovi.es While not always applied directly to the full enzyme, DFT calculations can elucidate the energetics of different reaction pathways for key steps, such as the hydration of precursor molecules, providing insight into the inherent reactivity and stability of intermediates. uniovi.es Such studies, combined with conformational analysis of the enzyme-substrate complex, provide a comprehensive picture of how biocatalysts achieve their remarkable selectivity in synthesizing chiral drugs like this compound.

Comparative Studies with Other Beta Adrenergic Receptor Antagonists

Stereochemical Activity Comparisons (e.g., with Pronethalol, Sotalol)

The biological activity of beta-adrenergic antagonists is highly dependent on their stereochemistry. chapman.edunih.gov For most beta-blockers possessing a single chiral center, the (-)-enantiomer exhibits significantly greater affinity for beta-adrenergic receptors. nih.gov In the case of arylethanolamines like Nifenalol (B107672), the beta-blocking activity resides in the (R)-enantiomer.

Pronethalol, an early beta-blocker, demonstrates this stereoselectivity, with its (R)-(-)-enantiomer being 49 times more active than the (S)-(+)-form. mdpi.comresearchgate.net However, pronethalol's clinical use was halted due to safety concerns. mdpi.com Sotalol, another beta-blocker, has an R(-) and S(+) conformation, with the R(-) enantiomer possessing the majority of the beta-blocking activity. chapman.eduualberta.ca

Table 1: Stereochemical Activity of Selected Beta-Blockers

| Compound | Active Enantiomer | Relative Potency Notes |

|---|---|---|

| (R)-(-)-Nifenalol | (R) | The levorotatory isomer is the more active beta-blocker. |

| Pronethalol | (R)-(-) | The (R)-(-)-enantiomer is 49 times more potent than the (S)-(+)-enantiomer. mdpi.comresearchgate.net |

| Sotalol | (R)-(-) | The R(-) enantiomer is primarily responsible for the beta-blocking effects. chapman.eduualberta.ca |

| Propranolol (B1214883) | (S)-(-) | The (S)-enantiomer is approximately 100 times more potent than the (R)-enantiomer. |

| Alprenolol (B1662852) | (S)-(-) | The ratio of activity in favor of the (S)-(-)-isomer is 100. mdpi.com |

| Oxprenolol | (S)-(-) | The (S)-(-)-enantiomer is 35 times more active than its (R)-(+)-counterpart. mdpi.com |

Synthetic Analogues and Derivatives Research

Research into the synthesis of this compound and its analogues has been driven by the demand for enantiomerically pure beta-blockers. unila.ac.id Various synthetic strategies have been developed, often focusing on the creation of chiral intermediates. One common precursor for this compound is (R)-2-bromo-1-(4-nitrophenyl)ethanol. unila.ac.idresearchgate.net Chemoenzymatic processes, which combine chemical reactions with enzymatic kinetic resolution, have proven effective in producing these optically active intermediates. unila.ac.id For instance, immobilized lipase (B570770) has been used for the efficient enzymatic transesterification of (±)-2-bromo-1-(4-nitrophenyl)ethanol to yield the (R)-enantiomer. researchgate.net

The synthesis of a series of beta-blockers, including (R)-Nifenalol, (R)-Denopamine, (R)-Dichloroisoproterenol, and (R)-Pronethalol, has been achieved through these enantiopure pathways. acs.orgmatilda.science These methods often involve the reduction of a corresponding ketone, followed by amination. unila.ac.idthieme-connect.com The development of these synthetic routes allows for the production of single-enantiomer drugs, which is crucial as the therapeutic activity of most beta-blockers resides in only one of their enantiomers. unila.ac.id

Structure-Activity Relationships (SAR) in Arylethanolamine Derivatives

The structure-activity relationship (SAR) for arylethanolamine derivatives, the class to which this compound belongs, delineates the key structural features necessary for beta-adrenergic blockade. collaborativedrug.comwikipedia.org The essential components of these molecules are an aromatic ring, an ethanolamine (B43304) side chain, and an amine substituent.

For arylethanolamines, the activity is found to reside in the (R)-isomeric form. ijrpc.com The hydroxyl group on the beta-carbon of the ethanolamine side chain is critical for activity, and its (R)-configuration is essential for optimal binding to the beta-adrenergic receptor. The nature of the substituent on the aromatic ring also significantly influences the compound's activity and selectivity. For instance, the 4-nitro group in Nifenalol contributes to its specific pharmacological profile.

The development of beta-blockers has evolved from initial compounds like dichloroisoproterenol (B1670464) to more refined molecules. The replacement of the chloro groups with a naphthalene (B1677914) ring system led to the creation of Pronethalol. ijrpc.com Further modifications, such as the introduction of an oxymethylene bridge between the aromatic ring and the ethanolamine side chain, resulted in the aryloxypropanolamine class of beta-blockers (e.g., Propranolol). slideshare.net In this latter class, it is the (S)-configuration that is associated with higher activity. ijrpc.comslideshare.net This fundamental difference in the stereochemical requirement between arylethanolamines and aryloxypropanolamines underscores the sensitivity of the receptor to the spatial arrangement of the pharmacophore.

Table 2: Key Structural Features for SAR in Arylethanolamine Beta-Blockers

| Structural Feature | Importance for Activity |

|---|---|

| Aromatic Ring | Essential for binding, substitutions influence potency and selectivity. |

| Ethanolamine Side Chain | The core structure providing the correct spacing between the aromatic ring and the amine group. |

| Hydroxyl Group on β-carbon | Crucial for receptor interaction; must have (R)-configuration for arylethanolamines. |

| Amine Group | Must be a secondary amine for optimal activity. The nature of the alkyl substituent influences potency. |

Research on R Nifenalol in Experimental Models Non Human/in Vitro

In vitro Pharmacological Characterization

The in vitro evaluation of (R)-(-)-Nifenalol has provided fundamental insights into its interaction with cardiac cells and its electrophysiological effects.

Electrophysiological studies using intracellular microelectrode techniques on isolated, spontaneously beating Purkinje fibers from guinea-pig hearts have revealed significant effects of Nifenalol (B107672) on the cardiac action potential. oup.com Unlike many other β-blockers tested, Nifenalol was found to cause a marked prolongation of the action potential duration. oup.com At concentrations between 40 and 100 μmol/L, Nifenalol hydrochloride induced early afterdepolarizations (EADs). oup.commedchemexpress.com EADs are abnormal depolarizations that occur during the repolarization phase of a cardiac action potential and can trigger arrhythmias. medchemexpress.com The arrhythmogenic effect of Nifenalol, specifically the induction of EADs, could be abolished by the sodium channel blocker Tetrodotoxin, suggesting the involvement of sodium channels in this pro-arrhythmic phenomenon. medchemexpress.commedchemexpress.com These findings highlight a distinct electrophysiological profile for Nifenalol compared to other β-adrenergic antagonists like propranolol (B1214883), atenolol (B1665814), and pindolol, which did not produce similar arrhythmogenic effects in this experimental model. oup.com

Table 1: Electrophysiological Effects of Nifenalol in Guinea-Pig Purkinje Fibers

| Parameter | Observation | Concentration | Notes |

|---|---|---|---|

| Action Potential Duration | Marked prolongation | 40-100 μmol/L | A distinguishing feature compared to other tested β-blockers. oup.com |

| Early Afterdepolarizations (EADs) | Induced EADs leading to extrasystoles | 40-100 μmol/L | This arrhythmogenic effect could be reversed by Tetrodotoxin. oup.commedchemexpress.com |

Animal Model Studies Focusing on Mechanisms and Efficacy in Experimental Conditions

Studies in animal models have been instrumental in elucidating the receptor selectivity and therapeutic potential of this compound in controlled experimental settings.

Research utilizing the stereoisomers of Nifenalol, alongside other β-blockers, has been pivotal in characterizing and differentiating β-adrenoceptor subtypes in various rat tissues. rjme.ronih.gov These studies helped to establish the concept of "atypical" β-adrenoceptors, which are now known as β3-adrenoceptors, particularly in adipose tissue. rjme.roresearchgate.net

In the rat right atrium, a tissue rich in β1-adrenoceptors, and the diaphragm, which contains β2-adrenoceptors, the antagonist potencies of the stereoisomers of blockers like propranolol and alprenolol (B1662852) showed high stereoselectivity. nih.gov However, in epididymal adipose tissue, this stereoselectivity was significantly less pronounced, suggesting the presence of a different β-adrenoceptor subtype. nih.gov The use of this compound and its (+)-isomer in these comparative studies helped confirm that the β-adrenoceptors mediating lipolysis in rat adipocytes were distinct from the classical β1 and β2 subtypes found in the heart and diaphragm. nih.govmdpi.com This work was foundational in the pharmacological identification of β3-adrenoceptors. nih.gov

Table 2: Antagonist Activity of Nifenalol Stereoisomers in Different Rat Tissues

| Tissue | Predominant β-Adrenoceptor Subtype | Observation with Nifenalol Stereoisomers | Implication |

|---|---|---|---|

| Right Atrium | β1 | Showed stereospecific antagonism, consistent with classical β-receptor interaction. nih.gov | Differentiation of β1 receptors. nih.gov |

| Diaphragm | β2 | Demonstrated stereospecific antagonism. nih.gov | Differentiation of β2 receptors. nih.gov |

| Adipose Tissue | Atypical (β3) | Exhibited low stereoselectivity in antagonizing isoprenaline-induced lipolysis. nih.govmdpi.com | Evidence for a third β-adrenoceptor subtype (β3). rjme.romdpi.com |

This compound has been reported to possess anti-arrhythmic properties. cas.org While its pro-arrhythmic effects (EADs) have been noted in isolated Purkinje fibers at higher concentrations, its potential therapeutic efficacy has been explored in animal models of induced arrhythmias. oup.commedchemexpress.com For instance, early β-blockers were assessed for their ability to counteract arrhythmias induced by agents like ouabain (B1677812) or adrenaline. mdpi.com Studies on the related compound pronethalol showed that its (R)-(-)-isomer had low activity against such arrhythmias, indicating that the anti-arrhythmic effect was not related to β-blockade in that specific case. mdpi.com While detailed studies on the efficacy of this compound in specific induced arrhythmia models are less extensively documented in the provided search results, its classification as an antiarrhythmic agent suggests activity in such experimental setups. cas.orgresearchgate.netresearchgate.net The mechanism of antiarrhythmic action for β-blockers, in general, involves antagonizing the effects of catecholamines on the heart, which can be a trigger for various arrhythmias. bioline.org.brresearchgate.net

Analytical Methodologies for R Nifenalol in Research Contexts

Chiral Chromatography for Enantiomeric Purity Assessment

Determining the enantiomeric excess (ee) is fundamental in the research and development of single-enantiomer drugs like (R)-(-)-Nifenalol. Chiral chromatography is the primary method for this assessment, enabling the physical separation of the two enantiomers. researchgate.net Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been effectively utilized for this purpose.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods often rely on chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times and thus, separation. ajol.info For compounds structurally related to Nifenalol (B107672), polysaccharide-based CSPs are common. For instance, a Chiralpak AD column, which contains tris(3,5-dimethylphenyl)carbamate as the chiral selector, has been used for the enantioseparation of related aminopropanol (B1366323) compounds. researchgate.net The efficiency of separation is highly dependent on the composition of the mobile phase. researchgate.net A baseline separation for these types of compounds has been achieved using a mobile phase consisting of a mixture of hexane, ethanol, methanol, and ethylethanamine. researchgate.net Research on the synthesis of (R)-Nifenalol has confirmed the use of chiral HPLC analysis to determine the enantiomeric excess of the final product. d-nb.info

Gas Chromatography (GC): An alternative approach involves the derivatization of the Nifenalol enantiomers to form diastereomers, which can then be separated on a standard, non-chiral GC column. The enantiomers are reacted with a chiral derivatizing agent, such as N-trifluoroacetyl-l-prolyl-chloride (TFAP) or N-heptafluorobutyryl-l-prolyl-chloride (HPC). oup.com Studies have shown that for Nifenalol, the TFAP derivatives provide better separation. oup.com The hydroxyl group of the resulting diastereomers is often further derivatized, for example, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to improve thermal stability and chromatographic properties. Using high-resolution capillary GC columns, complete separation of the derivatized Nifenalol diastereomers has been reported.

Table 1: Chiral Chromatography Methods for Nifenalol and Related Compounds

| Technique | Method | Stationary Phase/Column | Derivatizing Agent | Key Findings | Reference |

|---|---|---|---|---|---|

| HPLC | Direct Enantioseparation | Chiralpak AD (tris(3,5-dimethylphenyl)carbamate) | N/A | Baseline separation achieved with a hexane:ethanol:methanol:ethylethanamine mobile phase. | researchgate.net |

| GC | Diastereomer Formation | Packed or Capillary (e.g., OV-225) | N-trifluoroacetyl-l-prolyl-chloride (TFAP) | TFAP derivatives showed superior separation for Nifenalol enantiomers compared to HPC derivatives. | oup.com |

| GC | Diastereomer Formation | Packed or Capillary | N-heptafluorobutyryl-l-prolyl-chloride (HPC) | Used for separating various β-blocker enantiomers, though less effective for Nifenalol than TFAP. | oup.com |

Spectroscopic Characterization for Research Purity

Alongside chromatographic techniques, spectroscopic methods are indispensable for confirming the chemical identity, structure, and purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal tools used for this characterization. d-nb.info

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. Techniques such as electrospray ionization (ESI) or electron impact (EI) are employed. mdpi.com When coupled with a separation technique like liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), it becomes a powerful tool for identifying and quantifying the compound in complex mixtures. mdpi.com For instance, the identity of derivatized Nifenalol enantiomers separated by GC has been confirmed using a coupled mass spectrometer, which analyzes the fragmentation pattern of the eluted diastereomers. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition with very high accuracy. mdpi.com

Table 2: Spectroscopic Data for Characterization

| Technique | Purpose | Typical Information Obtained | Reference |

|---|---|---|---|

| ¹H NMR | Structural Confirmation & Purity | Chemical shifts (δ) and coupling constants (J) for protons, confirming the hydrogen framework and presence of functional groups. | researchgate.netd-nb.inforesearchgate.net |

| ¹³C NMR | Structural Confirmation | Chemical shifts (δ) for carbon atoms, confirming the carbon skeleton of the molecule. | d-nb.info |

| Mass Spectrometry (MS) | Molecular Weight & Structural Confirmation | Molecular ion peak (e.g., [M+H]⁺) to confirm molecular weight and fragmentation patterns to elucidate the structure. | |

| LC-MS/MS | Identification & Quantification | Enables sensitive and selective detection in complex matrices by monitoring specific precursor-to-product ion transitions. | mdpi.comdshs-koeln.de |

Future Research Directions and Theoretical Applications

Advancements in Stereoselective Synthesis for Chiral Drugs

The synthesis of single-enantiomer drugs is a cornerstone of modern pharmaceutical chemistry, as the stereochemistry of a molecule is critical to its pharmacological activity. mdpi.com While many β-blockers have been used as racemates, there is a continuous drive to develop stereoselective methods to produce pure enantiomers. mdpi.com Future advancements are expected to refine existing strategies and introduce novel catalytic systems to improve efficiency, selectivity, and sustainability.

Key areas of development include:

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation (AH) is a powerful tool for creating chiral centers. acs.org Significant progress has been made in developing new chiral phosphorus ligands and other catalyst systems that show outstanding activity for the synthesis of chiral amines. acs.org Future work will likely focus on creating catalysts that are even more efficient and selective for substrates with the specific structural motifs found in (R)-(-)-Nifenalol and related β-blockers.

Chemoenzymatic Synthesis: Combining chemical and enzymatic steps offers a versatile approach. A reported strategy for synthesizing (R)-nifenalol involves the copper-catalyzed asymmetric aziridination of styrenes, followed by nucleophilic ring-opening of the resulting aziridine (B145994). researchgate.net This highlights how a combination of metal catalysis and classic organic transformations can be used to construct the chiral core. Further research into novel catalysts and reaction conditions for these multistep sequences will continue to be a priority.

Kinetic Resolution of Precursors: The lipase-catalyzed kinetic resolution of racemic intermediates is a well-established and efficient method. rsc.org For instance, the resolution of a bromohydrin precursor using immobilized lipase (B570770) has been shown to be highly effective for producing the enantiomerically pure building blocks for β-blockers like (R)-nifenalol and (S)-sotalol. researchgate.net Future research will likely focus on discovering more robust lipases and optimizing reaction conditions for large-scale industrial applications. researchgate.net

Organocatalysis: The development of organocatalytic methods has provided new avenues for preparing highly enantioenriched and structurally complex molecules from inexpensive starting materials, representing a growing field in stereoselective synthesis. researchgate.net

These evolving synthetic strategies aim to provide more direct, cost-effective, and environmentally benign routes to enantiopure compounds like this compound.

Exploration of Novel Biocatalysts and Enzyme Engineering for Efficiency

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. uni-greifswald.de The use of enzymes for producing chiral amines and alcohols, the key functional groups in this compound, is a rapidly advancing field. Future progress will depend on the discovery of new enzymes and the engineering of existing ones to enhance their capabilities for industrial-scale production. nih.govfrontiersin.org

Key Enzyme Classes and Engineering Strategies:

Epoxide Hydrolases (EHs): These enzymes catalyze the hydrolysis of epoxides to form chiral diols. An enantioconvergent synthesis of (R)-p-nitrophenylglycol, a direct precursor to (R)-Nifenalol, has been successfully demonstrated using an epoxide hydrolase. mdpi.comlookchem.com Future research is focused on improving enzyme stability and reusability through immobilization techniques, which allows for their use in continuous packed-bed reactors suitable for industrial production. lookchem.com

Transaminases (TAs): Amine transaminases are ideal for synthesizing chiral amines from prochiral ketones due to their high stereoselectivity. nih.gov While wild-type enzymes were often limited to small substrates, extensive protein engineering through methods like directed evolution and rational design has broadened their scope to include bulky aromatic substrates relevant to pharmaceutical intermediates. uni-greifswald.denih.govnih.gov

Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs): The asymmetric reduction of a ketone to a chiral alcohol is a critical step in producing the core structure of this compound. researchgate.net Engineered KREDs are widely used for the enantioselective reduction of prochiral ketones. rsc.org A significant area of research is the development of substrate-coupled cofactor regeneration systems, where an inexpensive alcohol like isopropanol (B130326) is used to recycle the necessary NAD(P)H cofactor, making the process more economical. acs.orgunipd.it

Lipases: These enzymes are extensively used in the kinetic resolution of racemic alcohols and their esters. researchgate.net Their ability to function in organic media makes them highly versatile for organic synthesis. researchgate.net

The table below summarizes key biocatalysts and their engineered applications relevant to the synthesis of chiral β-blockers.

| Enzyme Class | Application in Chiral Synthesis | Engineering Advancements | References |

| Epoxide Hydrolase (EH) | Enantioconvergent hydrolysis of epoxides to chiral diols (precursors for (R)-Nifenalol). | Immobilization for stability and use in continuous flow reactors. | mdpi.com, lookchem.com |

| Transaminase (TA) | Asymmetric synthesis of chiral amines from prochiral ketones. | Protein engineering (directed evolution, rational design) to expand substrate scope to bulky molecules. | nih.gov, nih.gov, uni-greifswald.de |

| Ketoreductase (KRED) | Asymmetric reduction of ketones to chiral alcohols. | Engineering for substrate-coupled cofactor regeneration and improved activity on bulky ketones. | rsc.org, acs.org |

| Lipase | Kinetic resolution of racemic alcohols and esters. | Use of robust, immobilized forms for improved reusability and efficiency. | eurekaselect.com, researchgate.net |

The continued application of enzyme engineering, including advanced computational design and high-throughput screening, will undoubtedly lead to the development of bespoke biocatalysts tailored for the efficient and sustainable production of this compound and other complex chiral pharmaceuticals. frontiersin.orgnih.gov

Deeper Understanding of Molecular Interactions through Computational Approaches

Computational modeling has become an indispensable tool in modern drug discovery and development. For a compound like this compound, which acts on β-adrenergic receptors, computational approaches offer profound insights into its mechanism of action and can guide the design of next-generation therapeutics.

Future research in this area will likely focus on:

Elucidating Ligand-Receptor Dynamics: Molecular dynamics (MD) simulations are crucial for understanding how ligands like this compound bind to their G protein-coupled receptor (GPCR) targets. plos.org These simulations can reveal the subtle conformational changes the β2-adrenergic receptor undergoes upon binding to an agonist versus an inverse agonist. plos.org Advanced simulations can also map the entire process of ligand binding and unbinding, identifying intermediate states and potential allosteric binding sites. plos.org

Structure-Based Virtual Screening: The increasing availability of high-resolution crystal structures of β-adrenergic receptors allows for more accurate structure-based virtual screening and docking studies. frontiersin.orgmdpi.com These techniques can be used to screen vast chemical libraries to identify novel compounds with a higher predicted affinity and selectivity for the target receptor, potentially leading to new drug candidates with improved profiles. mdpi.com

Investigating Receptor Dimerization: There is growing evidence that GPCRs, including β-adrenergic receptors, can form dimers or higher-order oligomers. nottingham.ac.uk Computational studies are being used to investigate the interfaces of these dimers and to design bivalent ligands that can span two receptor units. nottingham.ac.uk This approach could lead to drugs with enhanced selectivity and unique pharmacological properties.

Predicting Binding Kinetics: Beyond just binding affinity, the rates at which a drug associates and dissociates from its receptor (its kinetic profile) can have a significant impact on its therapeutic effect. Computational methods are being developed to predict these kinetic rate constants, offering another layer of analysis for designing more effective drugs. nottingham.ac.uk

By integrating these computational methods, researchers can build a more complete picture of the molecular interactions governing the activity of this compound, paving the way for the rational design of novel modulators of the β-adrenergic system.

Potential Research Avenues for Related Therapeutic Areas (theoretical, pre-discovery)

While this compound is classified as a β-adrenoceptor antagonist, the broader class of β-blockers and related molecular structures could hold therapeutic potential in areas beyond their traditional cardiovascular applications. These theoretical and pre-discovery research avenues represent exciting frontiers for future investigation.

Oncology: An emerging and intriguing area of research is the role of β-adrenergic signaling in cancer progression. Chronic stress and the associated release of catecholamines can promote tumor growth and angiogenesis (the formation of new blood vessels that feed a tumor). Leukemia cells have been found to express β-adrenergic receptors, suggesting they may respond to this signaling. Therefore, β-blockers could theoretically be repurposed to inhibit these pro-growth signals, potentially enhancing the efficacy of existing cancer therapies. This represents a novel and compelling area for preclinical investigation.

Heart Failure with Preserved Ejection Fraction (HFpEF): Unlike in heart failure with reduced ejection fraction (HFrEF), where β-blockers are a standard of care, their role in HFpEF is not well established and remains an area of controversy and active research. elsevier.esnih.gov The pathophysiology of HFpEF is highly heterogeneous, and a "one size fits all" approach has proven inadequate. nih.gov Future research could focus on identifying specific patient subgroups within the HFpEF population who might benefit from β-blockade, potentially using compounds with specific pharmacological profiles.

Metabolic Disorders: Beta-3 (β3) adrenoceptors are found predominantly in fat cells (adipocytes). bpac.org.nz Research is ongoing to develop drugs that target these receptors for the treatment of obesity. bpac.org.nz While this compound is primarily a β1/β2 antagonist, the exploration of structurally related compounds with selectivity for the β3 receptor could open up new therapeutic possibilities in metabolic disease.

Neurological and Psychiatric Disorders: Given the role of the adrenergic system in the central nervous system, exploring the effects of novel β-blockers on conditions such as anxiety, post-traumatic stress disorder, and migraine prevention remains a valid area of research, building on the known applications of existing drugs in this class.

These potential applications are largely theoretical and would require extensive preclinical and clinical research to validate. However, they highlight the potential for compounds structurally related to this compound to find new life in diverse therapeutic areas.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for (R)-(-)-Nifenalol, and how do their yields and enantioselectivity compare?

- Key Methods :

- Chemoenzymatic Synthesis : Using (R)-para-nitrostyrene oxide (p-NSO) as a chiral synthon, resolved via epoxide hydrolases (EHs) from fungal/bacterial sources. Acid hydrolysis of unreacted (S)-epoxide yields (R)-diol (80% ee), which is recrystallized and converted to (R)-Nifenalol .

- Molecular Sieve Catalysis : A bromonitrobenzene derivative undergoes stepwise reactions with water and molecular sieves, achieving 86% yield and 99% ee .

- Metal-Catalyzed Hydrofunctionalization : Gold and ruthenium catalysts enable one-pot synthesis via halohydrin intermediates, with high enantioselectivity .

- Comparison : Molecular sieves offer high ee but require precise conditions. Enzymatic routes allow enantioconvergence but need post-reaction purification. Metal catalysis is efficient but may involve higher catalyst loads.

Q. How do molecular sieves enhance the enantioselectivity of this compound synthesis?

- Molecular sieves act as solid acid catalysts, providing a structured microenvironment that stabilizes transition states favoring the (R)-enantiomer. Their porosity restricts reactant orientation, reducing side reactions and improving selectivity (e.g., 99% ee in ) .

Q. What analytical techniques are critical for assessing optical purity in this compound synthesis?

- Chiral HPLC : Separates enantiomers to quantify ee (e.g., 99% ee in enzymatic resolutions) .

- NMR Spectroscopy : Confirms structural integrity, especially after recrystallization steps .

- Polarimetry : Measures optical rotation to verify enantiomeric composition .

Advanced Research Questions

Q. How can enantioconvergent synthesis reconcile conflicting enantiomeric excess (ee) data across protocols?

- Case Study : reports 99% ee via molecular sieves, while notes 80% ee post-acid hydrolysis (pre-recrystallization).

- Resolution Strategies :

- Recrystallization : Improves ee from 80% to >99% by removing diastereomeric impurities .

- Continuous Flow Reactors : Enhance reaction control, as seen in packed-bed reactors with immobilized EHs, achieving consistent ee .

- Root Cause : Differences in purification protocols and catalyst selectivity explain discrepancies.

Q. What biocatalytic optimizations improve scalability in this compound production?

- Enzyme Engineering : Tailoring EHs (e.g., Kau2, Oxy-10) for higher activity toward (R)-p-NSO .

- Process Design :

- Continuous Flow Systems : highlights a packed-bed reactor with epoxide hydrolase, enabling steady-state operation and easier catalyst recycling.

- Substrate Loading : Increasing p-NSO concentration to 330 mM (54 g/L) without compromising enzyme efficiency .

Q. How do chemoenzymatic and metal-catalyzed methods compare in stereochemical control?

- Chemoenzymatic :

- Pros: High specificity (e.g., B. megaterium ECU1001 retains (R)-p-NSO), enabling direct synthesis .

- Cons: Requires multi-step hydrolysis and recycling .

- Metal-Catalyzed :

- Pros: One-pot reactions (e.g., Au/Ru tandem catalysis) simplify workflows .

- Cons: Risk of metal contamination and higher operational costs.

Q. What methodologies address stability challenges in this compound during storage and handling?

- Physicochemical Data : Melting point (222–223°C) and flash point (221.9°C) suggest thermal stability but necessitate inert-atmosphere storage .

- Degradation Pathways : Monitor for nitro-group reduction or epoxide ring-opening under acidic/humid conditions via LC-MS .

Methodological Guidelines

Q. Designing preclinical studies for this compound: How to align with NIH reporting standards?

- Key Requirements (per ):

- Animal Models : Specify species, strain, and hypertensive disease induction method.

- Dosage Regimens : Include pharmacokinetic profiling (e.g., bioavailability, half-life).

- Statistical Rigor : Use power analysis to determine sample size and report p-values with confidence intervals.

Resolving data contradictions in enantioselectivity: A stepwise framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.